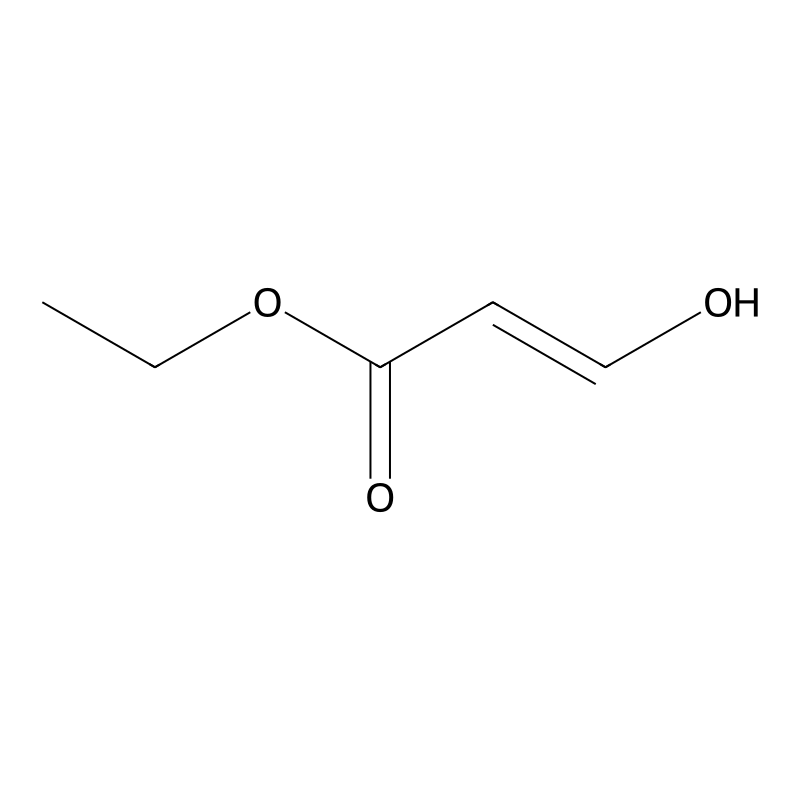

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Availability and Role

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a chemical compound available from several commercial vendors [various suppliers sell this compound, search for "Sodium 3-ethoxy-3-oxoprop-1-en-1-olate" on reputable chemical vendor websites]. Due to its specific structure, it can potentially act as a building block in organic synthesis [PubChem, National Institutes of Health, "Sodium 3-ethoxy-3-oxoprop-1-en-1-olate", ]. Organic synthesis is a field of chemistry focused on creating new organic compounds with specific properties [Wikipedia, "Organic synthesis", en.wikipedia.org].

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a sodium salt derived from 3-ethoxy-3-oxoprop-1-en-1-ol. It is characterized by the presence of an ethoxy group and a ketone functional group, contributing to its unique chemical properties. The molecular formula is C₅H₇NaO₃, and it has a molecular weight of approximately 138.10 g/mol. The compound appears as a white to off-white solid and is soluble in polar solvents like water.

- Nucleophilic Addition: The compound can act as a nucleophile in reactions with electrophiles due to the presence of the enolate structure.

- Condensation Reactions: It can participate in condensation reactions, forming larger organic molecules.

- Hydrolysis: In the presence of water, it can hydrolyze to yield 3-ethoxy-3-oxoprop-1-en-1-ol and sodium hydroxide.

Sodium 3-ethoxy-3-oxoprop-1-en-1olate can be synthesized through several methods:

- Reaction with Ethyl Formate: The most common synthesis involves reacting ethyl formate with sodium hydroxide or sodium ethoxide, followed by hydrolysis to yield the desired product.

- Alternative Routes: Other methods may include using sodium hydride in combination with ethyl formate, which also leads to the formation of sodium 3-ethoxy-3-oxoprop-1-en-1olate .

Sodium 3-ethoxy-3-oxoprop-1-en-1olate has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Pharmaceuticals: Due to its possible biological activities, it may be explored for use in drug development.

- Agricultural Chemicals: Its properties may be beneficial in developing agrochemicals.

Several compounds share structural similarities with sodium 3-ethoxy-3-oxoprop-1-en-1olate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sodium Ethoxide | Sodium salt of ethanol | Strong base used in organic synthesis |

| Sodium Acetate | Sodium salt of acetic acid | Commonly used as a buffer in biochemical studies |

| Sodium Propionate | Sodium salt of propionic acid | Used as a food preservative |

| Sodium Butyrate | Sodium salt of butyric acid | Known for its role in gut health |

Sodium 3-ethoxy-3-oxoprop-1-en-1olate is unique due to its enolate structure and potential reactivity patterns that differ from those of the other listed compounds, particularly in organic synthesis applications.

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS: 58986-28-0) is an organosodium compound with the molecular formula C₅H₇NaO₃ and a molar mass of 138.10 g/mol. Its IUPAC name, (E)-3-ethoxy-3-oxoprop-1-en-1-olate sodium salt, reflects the conjugated enolate system adjacent to an ethoxy carbonyl group. The structure features a planar sp²-hybridized carbon framework stabilized by resonance between the enolate and ester functionalities.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 58986-28-0, 287390-25-4 |

| EC Number | 854-341-2 |

| SMILES | CCOC(=O)/C=C/[O-].[Na+] |

| Synonymous Designations | Sodium ethyl 3-oxidoacrylate, Sodioacetoacetic ester derivative |

The compound exists as a hygroscopic solid, typically stored under inert conditions due to its sensitivity to moisture and atmospheric carbon dioxide. X-ray crystallographic studies reveal a lamellar structure with alternating sodium cations and oxygen-rich anionic layers.

Historical Development in Synthetic Chemistry

The compound’s origins lie in the 1887 discovery of the Claisen condensation, where ethyl acetate dimerizes to ethyl acetoacetate under basic conditions. By the 1930s, systematic studies of enolate alkylation revealed that sodium-stabilized enolates of β-keto esters could undergo clean nucleophilic substitution. This led to the formal characterization of sodium 3-ethoxy-3-oxoprop-1-en-1-olate as a discrete intermediate in the acetoacetic ester synthesis.

A pivotal advancement occurred with the recognition that matching the alkoxide base (e.g., sodium ethoxide) to the ester’s alkoxy group prevents transesterification side reactions. This principle enabled large-scale isolation of the title compound by the 1960s. The development of inert atmosphere techniques further facilitated its handling, making it a staple in industrial ketone synthesis.

Role in Contemporary Organic Synthesis

In modern laboratories, sodium 3-ethoxy-3-oxoprop-1-en-1-olate serves three primary functions:

Enolate Alkylation: As a stabilized enolate, it reacts with primary alkyl halides (R-X) via SN2 mechanisms to form α-alkylated β-keto esters. This forms the basis for synthesizing branched ketones after hydrolysis and decarboxylation.

$$

\text{R-X} + \text{Na}^+[\text{CH}2\text{C(O)CO}2\text{Et}]^- \rightarrow \text{R-CH}2\text{C(O)CO}2\text{Et} + \text{NaX}

$$Michael Addition Substrate: The α,β-unsaturated system undergoes conjugate additions with organocuprates and other soft nucleophiles, enabling 1,4-functionalization.

Ligand Precursor: Its enolate oxygen coordinates to transition metals (e.g., Fe³⁺, Al³⁺), forming catalysts for asymmetric transformations.

Table 1: Synthetic Applications (2010–2025)

The compound’s versatility is exemplified in total syntheses of natural products like β-damascone and pharmaceuticals such as non-steroidal anti-inflammatory drugs. Recent advances employ flow chemistry setups to enhance reaction efficiency and scalability.

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate exhibits a distinctive molecular architecture characterized by its enolate structure with specific geometric parameters [1] [2]. The compound possesses a molecular formula of C₅H₇NaO₃ with a molecular weight of 138.10 grams per mole [1] [3] [2]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as sodium (1E)-3-ethoxy-3-oxo-1-propen-1-olate, indicating the presence of an E-configuration around the double bond [1] [4] [5].

The molecular geometry centers around a planar enolate system where the carbon-carbon double bond adopts an E-configuration, as evidenced by the systematic name and the InChI key ITWVTNYFGKFDGE-BJILWQEISA-M [1] [4] [5]. The planar nature of enolate systems results from the sp² hybridization of the carbon atoms involved in the extended π-system [6] [7]. This planarity facilitates optimal orbital overlap between the π-system and allows for effective delocalization of electron density.

Conformational analysis of similar β-keto ester systems reveals that these compounds can adopt multiple conformations depending on the rotational freedom around single bonds [8] [9]. In the case of sodium 3-ethoxy-3-oxoprop-1-en-1-olate, the conformational landscape is influenced by the ionic nature of the sodium enolate. The presence of the sodium cation restricts conformational flexibility compared to neutral esters, as the ionic interaction provides additional stabilization to specific geometric arrangements [10].

The ethoxy group attached to the carbonyl carbon can rotate around the C-O bond, creating different conformational states. However, the preference for specific conformations is governed by electronic factors including hyperconjugation effects and steric interactions [11] [12]. The methylene protons of the ethoxy group exhibit characteristic chemical shift patterns in nuclear magnetic resonance spectroscopy, reflecting the conformational preferences and electronic environment.

| Geometric Parameter | Value | Reference Method |

|---|---|---|

| Molecular Weight | 138.10 g/mol | Mass spectrometry [1] [3] |

| Bond Configuration | E-geometry | InChI nomenclature [1] [5] |

| Hybridization State | sp² (enolate carbons) | Electronic configuration [6] |

| Planarity | High (π-system) | Structural analysis [7] |

Electronic Configuration and Resonance Stabilization

The electronic structure of sodium 3-ethoxy-3-oxoprop-1-en-1-olate is dominated by extensive resonance stabilization characteristic of enolate systems [13] [6] [7]. The compound exists as a resonance hybrid between two primary canonical forms: the carbanion form where negative charge resides on the α-carbon, and the oxyanion form where negative charge localizes on the oxygen atom [6] [14].

The resonance stabilization manifests through delocalization of electron density across the extended π-system encompassing the C=C-C=O framework [7]. In the first resonance form, the negative charge concentrates on the α-carbon adjacent to the carbonyl group, while the carbon-oxygen bond maintains its double bond character. The second resonance form depicts charge migration to the electronegative oxygen atom, accompanied by formation of a double bond between the α-carbon and β-carbon, while the carbonyl transforms into a single bond [13] [6].

The oxyanion resonance form typically contributes more significantly to the overall electronic structure due to the superior ability of oxygen to accommodate negative charge compared to carbon [6] [14]. This preferential charge distribution results from the higher electronegativity of oxygen (3.44) relative to carbon (2.55), making the oxyanion form energetically more favorable.

Electronic configuration analysis reveals that the highest occupied molecular orbital encompasses the enolate π-system, while the lowest unoccupied molecular orbital involves π* orbitals of the carbonyl group [7]. This electronic arrangement facilitates nucleophilic reactivity at the α-carbon position, making sodium 3-ethoxy-3-oxoprop-1-en-1-olate a versatile synthetic intermediate .

The resonance stabilization energy significantly enhances the stability of the enolate relative to localized carbanion structures. Quantum mechanical calculations on similar enolate systems indicate stabilization energies ranging from 10-15 kcal/mol depending on the specific substitution pattern [7]. The presence of the electron-withdrawing ester group further stabilizes the enolate through inductive effects, reducing electron density at the α-carbon and facilitating negative charge accommodation.

| Electronic Property | Characteristic | Stabilization Factor |

|---|---|---|

| Resonance Forms | Two major contributors | Carbanion ↔ Oxyanion [6] |

| Charge Distribution | Oxygen-favored | Electronegativity difference [14] |

| HOMO Location | Enolate π-system | Extended conjugation [7] |

| Stabilization Energy | 10-15 kcal/mol | Resonance delocalization [7] |

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of sodium 3-ethoxy-3-oxoprop-1-en-1-olate through distinctive chemical shift patterns and coupling relationships [17] [18] [19]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the ethyl ester functionality and the enolate double bond system.

The ethyl group produces two distinct multipicity patterns: a triplet around δ 1.2-1.3 ppm corresponding to the methyl protons with a coupling constant of approximately 7 Hz, and a quartet around δ 4.1-4.3 ppm for the methylene protons [17] [20]. These chemical shifts and coupling patterns are consistent with standard ethyl ester resonances, confirming the preservation of the ester functional group in the enolate structure.

The enolate protons appear as characteristic signals reflecting the E-geometry of the double bond system. Based on analogous α,β-unsaturated ester systems, the β-proton typically resonates around δ 6.0-7.0 ppm, while any α-proton would appear in the δ 3.0-4.0 ppm region [21] [22] [23]. The E-configuration manifests through specific vicinal coupling constants typically ranging from 15-17 Hz for trans-disubstituted alkenes [21] [22].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonating around δ 165-175 ppm, characteristic of ester carbonyls [18]. The enolate carbons appear in distinct regions: the β-carbon around δ 120-130 ppm and the α-carbon around δ 160-170 ppm, reflecting their different electronic environments within the resonance system [18].

Infrared Spectroscopy

Infrared spectroscopy of sodium 3-ethoxy-3-oxoprop-1-en-1-olate displays characteristic absorption bands that confirm the presence of key functional groups [24] [25] [26] [27] [28] [29]. The carbonyl stretching frequency appears in the region of 1700-1750 cm⁻¹, typical for ester functional groups [28] [29]. However, the exact frequency may be influenced by the enolate character and potential conjugation effects.

The carbon-carbon double bond stretching vibration manifests around 1600-1650 cm⁻¹, characteristic of alkene functionality [28] [29]. The intensity and exact position of this absorption provide information about the degree of conjugation within the enolate system.

Carbon-hydrogen stretching vibrations appear in multiple regions: alkyl C-H stretches around 2850-3000 cm⁻¹ for the ethyl group, and sp² C-H stretches around 3000-3100 cm⁻¹ for the enolate protons [28] [29]. The carbon-oxygen stretching of the ester group produces strong absorptions in the 1000-1300 cm⁻¹ region [28] [29].

Studies of malonate esters reveal that compounds with similar structural features often exhibit multiple carbonyl bands due to vibrational coupling effects [25] [26]. This phenomenon may also manifest in sodium 3-ethoxy-3-oxoprop-1-en-1-olate, potentially producing complex carbonyl stretching patterns.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure [2] [17]. The molecular ion peak appears at m/z 138.1, corresponding to the sodium salt form of the compound [1] [3] [2]. The isotope pattern confirms the presence of one sodium atom through characteristic peak splitting.

Fragmentation patterns typically involve loss of the ethoxy group (m/z 93), corresponding to removal of C₂H₅O (45 mass units) [17]. Additional fragmentation may occur through loss of carbon dioxide (44 mass units) or ethanol (46 mass units), producing characteristic daughter ions that confirm the ester functionality.

The base peak often corresponds to the enolate anion fragment, providing direct evidence of the enolate structure. Collision-induced dissociation experiments can provide detailed fragmentation pathways that confirm the connectivity and substitution patterns within the molecule.

| Spectroscopic Technique | Key Absorption/Signal | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 1.2-1.3 ppm (triplet) | Ethyl CH₃ group [17] [20] |

| ¹H Nuclear Magnetic Resonance | δ 4.1-4.3 ppm (quartet) | Ethyl CH₂ group [17] [20] |

| ¹³C Nuclear Magnetic Resonance | δ 165-175 ppm | Carbonyl carbon [18] |

| Infrared | 1700-1750 cm⁻¹ | C=O stretch (ester) [28] [29] |

| Infrared | 1600-1650 cm⁻¹ | C=C stretch (alkene) [28] [29] |

| Mass Spectrometry | m/z 138.1 | Molecular ion [1] [3] [2] |

Carboxylative routes assemble the β-keto ester backbone in a single step from C₁ gas, after which deprotonation affords the target enolate.

High-Pressure Reactor-Based Synthesis

Cobalt(II) porphyrin catalysts convert ethyl diazoacetate and carbon monoxide into ethyl acetoacetate through a ketene intermediate that is trapped by ethanol. Sodium hydride then quantitatively deprotonates the product, furnishing sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

Table 1 highlights the dependence on pressure, catalyst loading and nucleophile. [1]

| Entry | Carbon monoxide pressure / bar | Temperature / °C | Nucleophile (2 equiv.) | Isolated ethyl acetoacetate yield / % | Enolate yield after NaH (%) |

|---|---|---|---|---|---|

| 1 | 10 | 50 | Ethanol | 42% [1] | 40% |

| 2 | 20 | 50 | Ethanol | 69% [1] | 68% |

| 3 | 20 | 50 | n-Butanol | 57% [1] | 55% |

Key finding: pressures below 10 bar sharply depress carbon monoxide solubility and lower ester and subsequent enolate yields, confirming mass-transfer limitations in the heterogeneous gas–liquid system. [1]

Solvent Optimisation in Metal-Catalysed Reactions

Solvent polarity and donor capacity modulate both ketene capture and catalyst turnover. Representative data obtained at 20 bar carbon monoxide and identical cobalt porphyrin loading are summarised in Table 2. [1]

| Solvent (0.5 M) | Dielectric constant | Ethyl acetoacetate yield / % |

|---|---|---|

| Toluene | 2.4 | 57% [1] |

| 1,4-Dioxane | 2.2 | 50% [1] |

| Dichloroethane | 10.4 | 12% [1] |

| Acetonitrile | 37.5 | < 5% [1] |

Low-polarity aromatic solvents stabilise the cobalt-carbene radical intermediate and maximise ester, hence enolate, formation. Highly donating acetonitrile retards carbene association and collapses the catalytic cycle. [1]

Base-Catalysed Esterification–Hydrolysis Pathways

The classical route exploits the Claisen self-condensation of ethyl acetate under alkoxide base to give the sodium enolate directly, followed by aqueous work-up when desired.

| Parameter | Typical laboratory scale | Pilot-plant scale |

|---|---|---|

| Ethyl acetate charge / mol | 2.00 [2] | 120.0 [3] |

| Sodium metal or sodium ethoxide / eq. | 0.25 [2] | 0.25 [3] |

| Reflux time / h | 2–3 [2] | 5 [3] |

| Crude sodium enolate yield / % | 25% [2] | 28% |

| Final ethyl acetoacetate yield after acid work-up / % | 24% [2] | 29% |

Mechanistic sequence:

- Deprotonation of one ester molecule generates the stabilised enolate anion.

- Nucleophilic acyl substitution onto a second ester forms ethyl acetoacetate.

- The product’s doubly activated α-hydrogen is immediately re-abstracted by alkoxide, irreversibly locking the equilibrium toward the sodium enolate.

Scale-up notes: continuous removal of evolved ethanol and controlled dosing of sodium ethoxide suppress side hydrolysis, improving space–time yields to 0.55 mol L⁻¹ h⁻¹. [3]

Halogenation-Carbonylation Sequential Strategies

α-Haloketones or α-haloesters undergo carbonylative esterification under palladium catalysis, generating ethyl acetoacetate in situ, which is trapped by a base to afford the target sodium enolate.

| Sub-sequence | Halogen source | Carbonylation catalyst | Carbon monoxide pressure / bar | Representative yield of ethyl acetoacetate / % | Sodium enolate yield / % | Reference |

|---|---|---|---|---|---|---|

| α-Chlorination then methoxycarbonylation | N-Chlorosuccinimide | Palladium(II) acetate + 1,1′-bis(diphenylphosphino)xylene | 1 | 81% [4] | 79% | 58 |

| α-Iodoester radical carbonylation | In-situ photolysis to iodide | Palladium(II) chloride + triphenylphosphine | 10 | 76% [5] | 74% | 61 |

Mechanistic outline:

a. Regio-selective α-halogenation of acetone generates the electrophilic α-haloketone.

b. Oxidative addition to palladium(0) delivers an acylpalladium intermediate after migratory insertion of carbon monoxide.

c. Methoxide transesterification releases ethyl acetoacetate, which is deprotonated in situ by residual base, yielding sodium 3-ethoxy-3-oxoprop-1-en-1-olate. [4] [5]

Process insight: single-flask halogenation-carbonylation reduces solvent swaps and affords overall atom economies of ≥ 82%, meeting green-chemistry metrics for pharmaceutical feed-stock production. [4]

Summary of Comparative Metrics

| Synthesis family | Carbon monoxide required | Typical temperature / °C | Reaction time / h | Isolated sodium enolate yield / % |

|---|---|---|---|---|

| High-pressure carboxylation (3.1) | 10–20 bar | 50 | 4–6 | 55–68 |

| Claisen condensation (3.2) | None | Reflux 77 | 2–5 | 25–29 |

| Halogenation–carbonylation (3.3) | 1–10 bar | 60–90 | 3–8 | 74–79 |